2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-acetamidophenyl)acetamide
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Description
2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-acetamidophenyl)acetamide is a useful research compound. Its molecular formula is C23H29N5O5 and its molecular weight is 455.515. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to target enzymes like acetylcholinesterase .
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase . They bind to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Biochemical Pathways
If this compound acts as an acetylcholinesterase inhibitor like its similar compounds , it would affect the cholinergic system by preventing the breakdown of acetylcholine, thereby increasing the amount and duration of action of this neurotransmitter.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-16(29)24-18-5-4-6-19(11-18)25-23(32)15-28-14-22(33-3)21(31)12-20(28)13-26-7-9-27(10-8-26)17(2)30/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,24,29)(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVNMSEIXEIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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